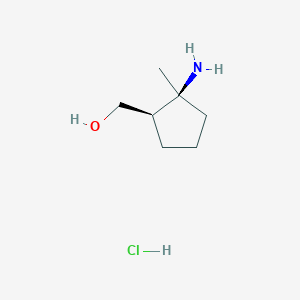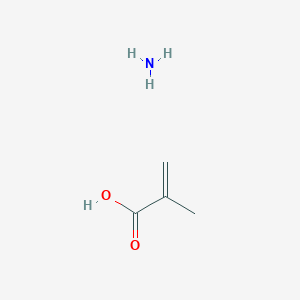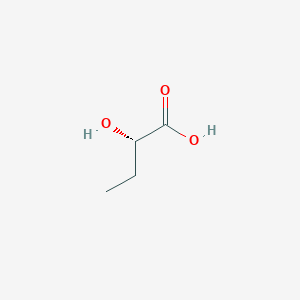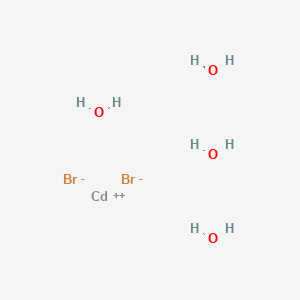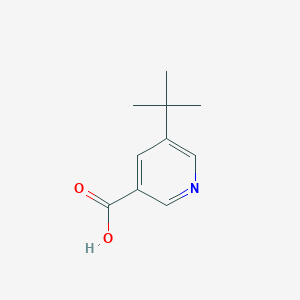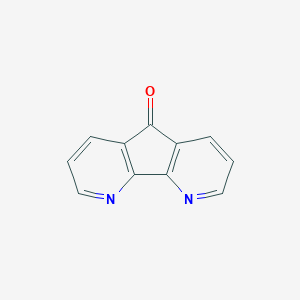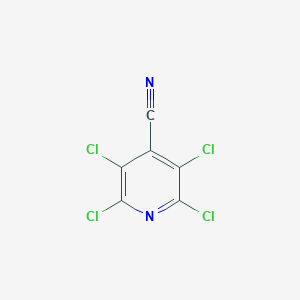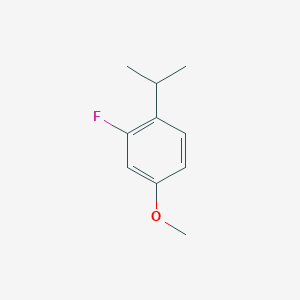
2-Fluoro-1-isopropyl-4-methoxybenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2-Fluoro-1-isopropyl-4-methoxybenzene involves various chemical reactions including the use of sodium methoxide and treatment of specific triazole derivatives for creating complex molecules with desired functional groups (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, revealing specific dihedral angles and intermolecular hydrogen bonding that play a crucial role in stabilizing the structure (A. Saeed et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds, such as the Fries rearrangement, are essential for producing key building blocks like 3-fluoro-4-methoxybenzoyl chloride. These reactions are scalable and can be performed under industrially feasible conditions, highlighting the practical application of these chemical processes (Swapnil G. Yerande et al., 2014).
Physical Properties Analysis
The physical properties of fluorobenzenes, including those related to 2-Fluoro-1-isopropyl-4-methoxybenzene, are significantly influenced by C−H···F interactions in their crystal structures. Such interactions are pivotal in understanding the structural characteristics and stability of these compounds (V. R. Thalladi et al., 1998).
Chemical Properties Analysis
Investigations into the chemical properties of fluorinated compounds reveal insights into reaction mechanisms and the effects of substituent groups on chemical behavior. For instance, the electrophilic fluorination of indoles demonstrates the synthesis of fluorinated analogs of neurochemicals, showcasing the versatility and importance of fluorination in medicinal chemistry (Yoshio Hayakawa et al., 1999).
Wissenschaftliche Forschungsanwendungen
Kinetics Study : It's used in studying the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene and 1-ethyl-4-methoxybenzene (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).
Electrophilic Fluorinating Agent : As a novel electrophilic fluorinating agent derived from nitrogen heterocycles (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1997).
Synthesis of Fluoro Building Blocks : For the Fries rearrangement of 2-fluorophenyl acetate, useful in synthesizing key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride and 1,2-diethoxy-3-fluorobenzene (Yerande et al., 2014).
Fungicidal Properties and Protein Analysis : 1-Fluoro-2,4-dinitrobenzene, a related compound, demonstrates fungicidal properties and is useful for protein end-group and sequential analysis (Burchfield, 1958).
Terrestrial Biomass Proxy : Methoxyphenols, a category to which this compound belongs, are used as proxies for terrestrial biomass in investigations of chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Structural Complexity : 2-Fluoro-1-isopropyl-4-methoxybenzamide, a structurally related compound, is notable for its complex structure with intermolecular hydrogen bonds linking molecules (Saeed et al., 2009).
Chemical Reaction Studies : In studies of chemical reactions like the formation of the dehydrophenoxy anion and fluorination of aromatic substrates, derivatives of this compound have been used (Dahlke & Kass, 1992; Banks et al., 2003).
Amino Acid Analysis : The reaction of related compounds with amino acids is used in assay procedures for serum amino acids (Rapp, 1963).
Tumor Promotion Studies : In cancer research, related compounds like 1-fluoro-2,4-dinitrobenzene have been shown to promote tumors in mice, linking tumor promotion with immune system disturbances (Bock et al., 1969).
Monitoring Chemical Reactions : The fluorogenic aldehyde with a 1,2,3-triazole moiety derived from this compound class is useful for monitoring the progress of aldol reactions through fluorescence increase (Guo & Tanaka, 2009).
Eigenschaften
IUPAC Name |
2-fluoro-4-methoxy-1-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIACNUHDGPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609048 | |
| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-isopropyl-4-methoxybenzene | |
CAS RN |
1262414-96-9 | |
| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

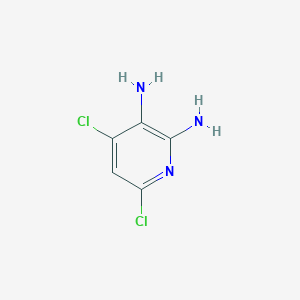
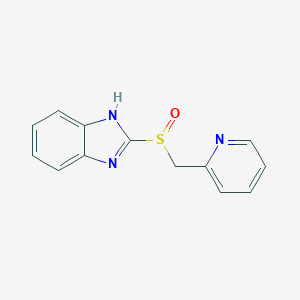
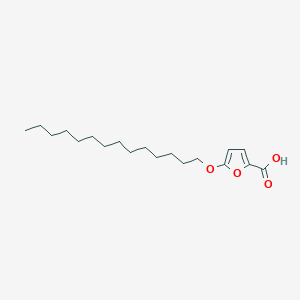

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)
